1-(Methylsulfinyl)-4-methoxybenzene
Overview
Description
1-(Methylsulfinyl)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH3) and a methylsulfinyl group (-S(O)CH3)
Mechanism of Action
Target of Action
It is known to be used as a sulfoxide precursor in the preparation of functionalized sulfoxides .
Mode of Action
1-Methanesulfinyl-4-methoxybenzene interacts with its targets by serving as a sulfoxide precursor. It is prepared via allylation of 4-methoxybenzenesulfonyl chloride with 1,1-dimethylethyl allyl ether in the presence of copper(II) salts . The product is then treated with peroxide and acetonitrile to yield the desired compound .
Biochemical Pathways
As a sulfoxide precursor, it likely plays a role in the synthesis of functionalized sulfoxides .
Result of Action
It has been shown to have a higher rate of reaction than other sulfoxide precursors due to its electron withdrawing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Methylsulfinyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the oxidation of 1-(methylthio)-4-methoxybenzene using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of 1-(methylthio)-4-methoxybenzene in an appropriate solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions is optimized to balance efficiency, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfinyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the methylsulfinyl group to a sulfone group (-SO2CH3).
Reduction: The methylsulfinyl group can be reduced back to a methylthio group (-SCH3) using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH)
Major Products
Oxidation: 1-(Methylsulfonyl)-4-methoxybenzene
Reduction: 1-(Methylthio)-4-methoxybenzene
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
1-(Methylsulfinyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
1-(Methylsulfinyl)-4-methoxybenzene can be compared with other similar compounds, such as:
1-(Methylthio)-4-methoxybenzene: Differing by the oxidation state of the sulfur atom, this compound has a methylthio group instead of a methylsulfinyl group.
1-(Methylsulfonyl)-4-methoxybenzene: This compound has a sulfone group (-SO2CH3) instead of a methylsulfinyl group, resulting from further oxidation.
4-Methoxybenzyl alcohol: Lacking the sulfur-containing group, this compound has a hydroxymethyl group (-CH2OH) instead.
Properties
IUPAC Name |
1-methoxy-4-methylsulfinylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-10-7-3-5-8(6-4-7)11(2)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFFUNMJITWEEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415887 | |
Record name | 1-(Methanesulfinyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3517-99-5 | |
Record name | 4-Methoxyphenyl methyl sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3517-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Methanesulfinyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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